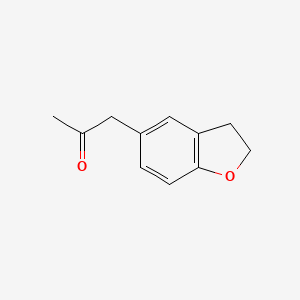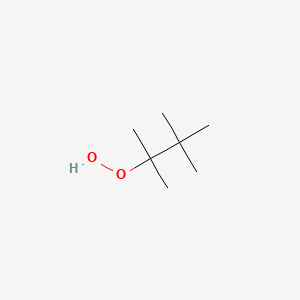
N-Adamantan-1-yl-2-bromo-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Adamantan-1-yl-2-bromo-acetamide is an organic compound featuring an adamantane core structure Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-yl-2-bromo-acetamide typically involves the reaction of 1-adamantylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1-adamantylamine and bromoacetyl bromide.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: 1-adamantylamine is dissolved in dichloromethane, and bromoacetyl bromide is added dropwise with stirring. Triethylamine is then added to neutralize the hydrogen bromide formed. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 1-adamantylamine and bromoacetyl bromide are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.
Purification: The product is purified using industrial-scale recrystallization or chromatography techniques to ensure high purity suitable for further applications.
化学反応の分析
Types of Reactions
N-Adamantan-1-yl-2-bromo-acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(1-adamantyl)-2-aminoacetamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the amide group to other functional groups, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Major Products
N-(1-Adamantyl)-2-aminoacetamide: Formed by reduction.
N-(1-Adamantyl)-2-azidoacetamide: Formed by nucleophilic substitution with sodium azide.
N-(1-Adamantyl)-2-carboxylic acid: Formed by oxidation.
科学的研究の応用
N-Adamantan-1-yl-2-bromo-acetamide has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents due to its ability to modify biological targets.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetamide group.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of N-Adamantan-1-yl-2-bromo-acetamide involves the reactivity of the bromoacetamide group. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in enzyme inhibition, where the compound can modify active site residues, leading to the inhibition of enzyme activity. The adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
N-(1-Adamantyl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(1-Adamantyl)-2-iodoacetamide: Contains an iodine atom, making it more reactive than the bromo derivative.
N-(1-Adamantyl)-2-fluoroacetamide: Features a fluorine atom, which is less reactive but more stable.
Uniqueness
N-Adamantan-1-yl-2-bromo-acetamide is unique due to the balance between reactivity and stability provided by the bromine atom. It is more reactive than the chloro and fluoro derivatives, making it suitable for applications requiring efficient nucleophilic substitution. it is less reactive than the iodo derivative, providing a balance that is advantageous in controlled chemical reactions.
特性
分子式 |
C12H18BrNO |
|---|---|
分子量 |
272.18 g/mol |
IUPAC名 |
N-(1-adamantyl)-2-bromoacetamide |
InChI |
InChI=1S/C12H18BrNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) |
InChIキー |
PRIHBWFFGUPPOR-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


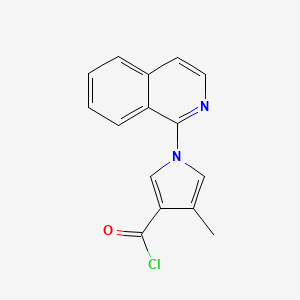
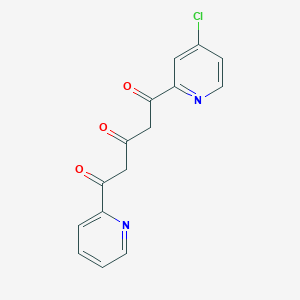
![1h-Indole-1-carboxylic acid,5-[[2-(dimethylamino)acetyl]amino]-2,3-dihydro-,1,1-dimethylethyl ester](/img/structure/B8561916.png)

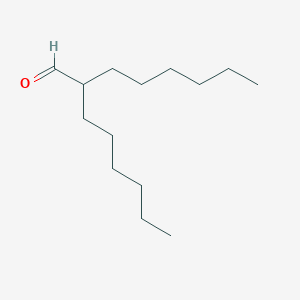
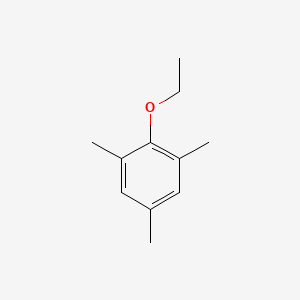

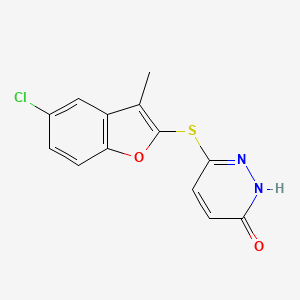

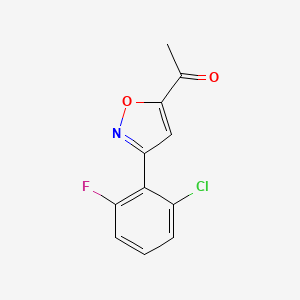
![9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carboxamide](/img/structure/B8561996.png)
